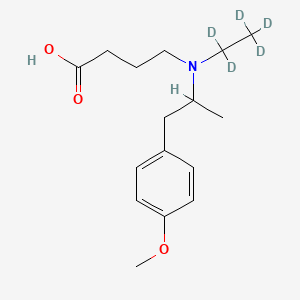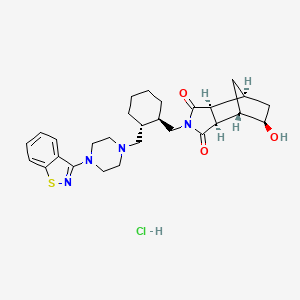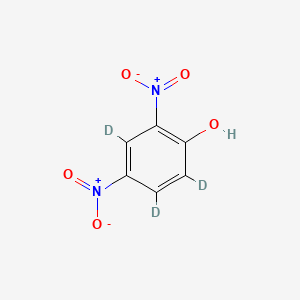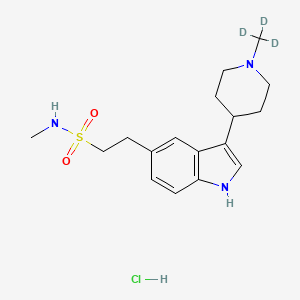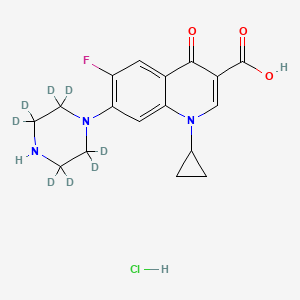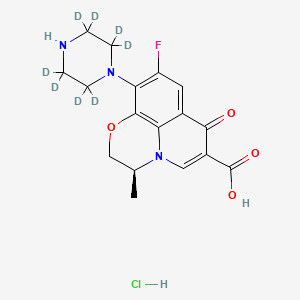
(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is a deuterated form of verapamil, a well-known calcium channel blocker. This compound is specifically labeled with deuterium at the N-methyl position, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies and drug metabolism research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) involves the incorporation of deuterium into the N-methyl group of verapamil. One common method is the reaction of verapamil with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deuterated secondary amines.
Substitution: Formation of substituted verapamil derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is widely used in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of verapamil in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification of verapamil and its metabolites.
Biological Studies: Investigates the interaction of verapamil with calcium channels and its effects on cellular functions.
Wirkmechanismus
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) exerts its effects by blocking L-type calcium channels in the cell membrane. This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in intracellular calcium concentration. The reduction in calcium levels results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, leading to vasodilation and decreased blood pressure. The compound also affects cardiac muscle cells, reducing heart rate and contractility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Verapamil: The non-deuterated form of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3).
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with different chemical structure but similar pharmacological effects.
Uniqueness
(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is unique due to its deuterium labeling, which provides several advantages in research:
Increased Stability: Deuterium-labeled compounds are more resistant to metabolic degradation.
Enhanced Detection: Deuterium labeling allows for precise detection and quantification in mass spectrometry.
Improved Pharmacokinetics: The presence of deuterium can alter the pharmacokinetic properties, providing insights into drug metabolism and distribution.
Eigenschaften
CAS-Nummer |
1398112-33-8 |
|---|---|
Molekularformel |
C27H36D3ClN2O4 |
Molekulargewicht |
494.09 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
36622-28-3 (unlabelled) |
Synonyme |
(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl |
Tag |
Verapamil Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


